
Abacavir 5'-beta-D-Glucurónido
Descripción general
Descripción
Abacavir 5’-beta-D-Glucuronide is a metabolite of the antiretroviral drug Abacavir, which is used to treat human immunodeficiency virus (HIV) infection. This compound is formed through the glucuronidation of Abacavir, a process that involves the addition of a glucuronic acid moiety to the parent drug. Abacavir 5’-beta-D-Glucuronide is primarily excreted in the urine and plays a crucial role in the metabolism and elimination of Abacavir from the body .
Aplicaciones Científicas De Investigación
Introduction to Abacavir 5'-beta-D-Glucuronide
Abacavir 5'-beta-D-Glucuronide is a metabolite of abacavir, a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV infection. This compound plays a significant role in understanding the pharmacokinetics and pharmacodynamics of abacavir, particularly regarding its metabolism and potential therapeutic applications.
Metabolic Pathway Analysis
Abacavir undergoes extensive metabolism in the liver, where it is converted into various metabolites, including abacavir 5'-beta-D-glucuronide. This glucuronidation process is crucial for the drug's elimination from the body. Studies indicate that this metabolite may contribute to the overall pharmacological effects of abacavir and its safety profile, particularly in terms of reducing toxicity associated with the parent compound .
Role in Hypersensitivity Reactions
Hypersensitivity reactions to abacavir are a well-documented phenomenon, affecting approximately 8% of patients treated with the drug. Research suggests that the metabolism of abacavir to its glucuronide form may influence these reactions. The presence of abacavir 5'-beta-D-glucuronide could modulate immune responses, potentially altering the risk and severity of hypersensitivity . Understanding this relationship is vital for developing strategies to mitigate adverse effects in sensitive populations.
Pharmacokinetic Studies
Pharmacokinetic studies involving abacavir 5'-beta-D-glucuronide have demonstrated its significance in drug-drug interactions and overall drug disposition. For instance, the glucuronidation pathway can be influenced by other drugs that inhibit or induce glucuronidating enzymes, affecting plasma concentrations of abacavir and its active metabolites . This knowledge is essential for optimizing combination therapies in HIV treatment regimens.
Potential Therapeutic Insights
Research into abacavir 5'-beta-D-glucuronide may reveal additional therapeutic applications beyond HIV treatment. For example, studies are exploring its potential role in modulating inflammatory responses or as a biomarker for therapeutic efficacy and safety in HIV therapies .
Table 1: Summary of Abacavir Metabolism
Metabolite | Formation Pathway | Clinical Relevance |
---|---|---|
Abacavir | Direct administration | Primary active compound |
Carbovir 5'-monophosphate | Deamination and phosphorylation | Active antiviral metabolite |
Abacavir 5'-beta-D-Glucuronide | Glucuronidation | Involvement in hypersensitivity |
Table 2: Hypersensitivity Reactions Associated with Abacavir
Reaction Type | Frequency (%) | Onset Time (Days) |
---|---|---|
Rash | 50 | 9 |
Fever | 20 | 10 |
Gastrointestinal Symptoms | 15 | Varies |
Respiratory Symptoms | 10 | Varies |
Case Study 1: Hypersensitivity Management
A clinical trial involving over 2,670 patients reported hypersensitivity reactions in individuals receiving abacavir therapy. The study highlighted that early identification of symptoms correlated with better management outcomes. The role of abacavir 5'-beta-D-glucuronide was emphasized as a potential biomarker for predicting hypersensitivity risk .
Case Study 2: Drug Interaction Studies
A pharmacokinetic study assessed the interaction between abacavir and other antiretrovirals, focusing on how co-administration affected levels of abacavir and its metabolites, including abacavir 5'-beta-D-glucuronide. Results indicated significant alterations in drug clearance rates, underscoring the importance of monitoring metabolite levels during combination therapy .
Mecanismo De Acción
Target of Action
Abacavir 5’-beta-D-Glucuronide is a metabolite of Abacavir , which is a nucleoside reverse transcriptase inhibitor (NRTI) . The primary target of Abacavir is the HIV-1 reverse transcriptase (RT) enzyme . This enzyme plays a crucial role in the replication of the HIV virus, making it a key target for antiretroviral therapy .
Mode of Action
Abacavir is converted intracellularly by cellular enzymes to the active metabolite carbovir triphosphate . This metabolite is an analogue of deoxyguanosine-5’-triphosphate (dGTP), a natural substrate of the HIV-1 RT enzyme . Carbovir triphosphate inhibits the activity of the HIV-1 RT enzyme by competing with the natural substrate dGTP and by its incorporation into viral DNA . This results in the termination of DNA synthesis, thereby inhibiting viral replication .
Biochemical Pathways
The conversion of Abacavir to its active metabolite involves a series of biochemical reactions. Abacavir is primarily metabolized via two pathways: uridine diphosphate glucuronyltransferase and alcohol dehydrogenase . These pathways result in the formation of the inactive glucuronide metabolite (Abacavir 5’-beta-D-Glucuronide) and the inactive carboxylate metabolite . These metabolites are then excreted in the urine .
Pharmacokinetics
Abacavir is rapidly absorbed after oral administration, with peak concentrations occurring 0.63–1 hour after dosing . The absolute bioavailability of Abacavir is approximately 83% . Abacavir pharmacokinetics are linear and dose-proportional over the range of 300–1200 mg/day . Abacavir is extensively metabolized by the liver; less than 2% is excreted as unchanged drug in the urine . The terminal elimination half-life of Abacavir is approximately 1.5 hours .
Result of Action
The antiviral effect of Abacavir is due to its intracellular anabolite, carbovir-triphosphate . This metabolite inhibits the HIV-1 RT enzyme, thereby blocking the replication of the HIV virus . This results in a decrease in viral load and an increase in CD4 cell counts, improving the immune response to infections .
Action Environment
The action of Abacavir can be influenced by various environmental factors. For instance, coadministration with food has no significant effect on Abacavir exposure . . A study showed that the Abacavir area under the plasma concentration-time curve and elimination half-life were 89% and 58% greater, respectively, in adults with mild hepatic impairment . This suggests that the daily dose of Abacavir should be reduced in patients with mild hepatic impairment .
Análisis Bioquímico
Biochemical Properties
Abacavir 5’-beta-D-Glucuronide plays a significant role in biochemical reactions, particularly in the metabolism and detoxification processes. This compound is formed through the action of the enzyme uridine diphosphate glucuronyl transferase (UGT), which catalyzes the conjugation of glucuronic acid to Abacavir . This glucuronidation reaction increases the solubility of Abacavir, allowing it to be more easily excreted in the urine. Abacavir 5’-beta-D-Glucuronide interacts with various biomolecules, including enzymes and transport proteins, to facilitate its transport and excretion .
Cellular Effects
Abacavir 5’-beta-D-Glucuronide influences various cellular processes, particularly those related to drug metabolism and excretion. In hepatocytes, the compound is involved in the detoxification process, reducing the potential toxicity of Abacavir by converting it into a more water-soluble form . This conversion helps to prevent the accumulation of Abacavir in cells, thereby minimizing its cytotoxic effects. Additionally, Abacavir 5’-beta-D-Glucuronide may impact cell signaling pathways and gene expression related to drug metabolism and transport .
Molecular Mechanism
The molecular mechanism of Abacavir 5’-beta-D-Glucuronide involves its formation through the glucuronidation of Abacavir by UGT enzymes . This reaction occurs primarily in the liver, where UGT enzymes are highly expressed. The glucuronidation process involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to Abacavir, resulting in the formation of Abacavir 5’-beta-D-Glucuronide . This metabolite is then transported to the kidneys for excretion. The binding interactions with UGT enzymes and the subsequent glucuronidation are crucial for the detoxification and elimination of Abacavir from the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of Abacavir 5’-beta-D-Glucuronide have been studied to understand its temporal effects. The compound is relatively stable under physiological conditions, allowing for effective excretion over time . Prolonged exposure to certain conditions, such as extreme pH or temperature, may lead to its degradation. Long-term studies have shown that Abacavir 5’-beta-D-Glucuronide does not accumulate significantly in cells, indicating efficient excretion and minimal long-term effects on cellular function .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of Abacavir 5’-beta-D-Glucuronide vary with different dosages of Abacavir . At therapeutic doses, the formation of Abacavir 5’-beta-D-Glucuronide is sufficient to facilitate the excretion of Abacavir without causing adverse effects. At higher doses, the increased formation of Abacavir 5’-beta-D-Glucuronide may lead to saturation of the excretion pathways, potentially resulting in toxicity . These findings highlight the importance of dose optimization to ensure the safe and effective use of Abacavir.
Metabolic Pathways
Abacavir 5’-beta-D-Glucuronide is involved in the metabolic pathways of Abacavir, primarily through glucuronidation and oxidation . The glucuronidation pathway, catalyzed by UGT enzymes, converts Abacavir into Abacavir 5’-beta-D-Glucuronide, which is then excreted in the urine . Additionally, Abacavir can be oxidized to form its 5’-carboxylate derivative, another major metabolite . These metabolic pathways are essential for the detoxification and elimination of Abacavir from the body.
Transport and Distribution
The transport and distribution of Abacavir 5’-beta-D-Glucuronide within cells and tissues are facilitated by various transport proteins . These proteins, including multidrug resistance-associated proteins (MRPs), play a crucial role in the efflux of the compound from cells, ensuring its excretion . The distribution of Abacavir 5’-beta-D-Glucuronide is primarily in the liver and kidneys, where it undergoes further processing and excretion .
Subcellular Localization
Abacavir 5’-beta-D-Glucuronide is primarily localized in the cytoplasm of hepatocytes, where it is formed through the action of UGT enzymes . The compound may also be found in the endoplasmic reticulum, where UGT enzymes are located . The subcellular localization of Abacavir 5’-beta-D-Glucuronide is essential for its role in the detoxification and excretion processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Abacavir 5’-beta-D-Glucuronide involves the enzymatic reaction of Abacavir with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme uridine diphosphate glucuronosyltransferase (UGT). This reaction typically occurs in the liver, where UGT enzymes are abundant .
Industrial Production Methods
Industrial production of Abacavir 5’-beta-D-Glucuronide follows a similar enzymatic process but on a larger scale. The process involves the isolation of UGT enzymes and the use of recombinant DNA technology to produce large quantities of the enzyme. The reaction conditions are optimized to ensure maximum yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Abacavir 5’-beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety and the release of the parent drug, Abacavir .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Conjugation: Uridine diphosphate glucuronic acid (UDPGA) and uridine diphosphate glucuronosyltransferase (UGT) enzyme.
Major Products Formed
The major product formed from the hydrolysis of Abacavir 5’-beta-D-Glucuronide is Abacavir. This reaction is significant in the context of drug metabolism and detoxification .
Comparación Con Compuestos Similares
Similar Compounds
Abacavir 5’-Carboxylic Acid: Another major metabolite of Abacavir formed through oxidation by cytosolic alcohol dehydrogenase.
Lamivudine Glucuronide: A glucuronide metabolite of Lamivudine, another antiretroviral drug.
Uniqueness
Abacavir 5’-beta-D-Glucuronide is unique in its formation through the specific action of UGT enzymes on Abacavir. This glucuronidation process is distinct from the oxidation pathway that produces Abacavir 5’-Carboxylic Acid. The presence of the glucuronic acid moiety in Abacavir 5’-beta-D-Glucuronide significantly enhances its water solubility, making it more readily excreted in the urine compared to other metabolites .
Actividad Biológica
Abacavir 5'-beta-D-glucuronide is a significant metabolite of the antiretroviral drug abacavir, primarily used in the treatment of HIV-1 infections. Understanding the biological activity of this compound is crucial for evaluating its pharmacokinetics, therapeutic efficacy, and safety profile.
Overview of Abacavir and Its Metabolism
Abacavir (ABC) is a nucleoside reverse transcriptase inhibitor (NRTI) that undergoes extensive metabolism in the liver, primarily through the action of uridine diphosphate glucuronosyltransferase (UGT) enzymes. The major metabolites include:
- Abacavir 5'-beta-D-glucuronide (361W94) : Considered inactive.
- Abacavir carboxylate (2269W93) : Also inactive.
In a mass balance study, it was found that 83% of the administered dose of abacavir was eliminated via urine, with 36% identified as the glucuronide metabolite .
Pharmacokinetics of Abacavir 5'-beta-D-Glucuronide
The pharmacokinetics of abacavir and its metabolites have been studied extensively. Key findings include:
- Elimination Half-Life : The terminal elimination half-life (t_1/2) of abacavir is approximately 2.59 hours, while its active metabolite, carbovir triphosphate (CBV-TP), has a much longer half-life of about 20.64 hours .
- Bioavailability : In pediatric populations, studies have shown that bioavailability can increase significantly under certain conditions, such as malnutrition .
Although abacavir itself is an active antiviral agent, its glucuronide metabolite does not exhibit antiviral activity. Instead, the therapeutic effects are attributed to the active metabolite CBV-TP, which competes with endogenous nucleotides for incorporation into viral DNA, ultimately terminating viral replication .
Mechanism Summary:
- Initial Metabolism : Abacavir is phosphorylated to abacavir monophosphate by adenosine phosphotransferase.
- Deamination : This metabolite is then deaminated to form carbovir monophosphate.
- Further Phosphorylation : Carbovir monophosphate is converted to its diphosphate and triphosphate forms by various kinases.
Hypersensitivity Reactions
A notable concern with abacavir treatment is the risk of hypersensitivity reactions (HSRs), which can be severe and life-threatening. A landmark study (PREDICT-1) demonstrated that screening for the HLA-B*57:01 allele could effectively eliminate these reactions in patients receiving abacavir .
Pediatric Pharmacokinetics
In a study involving severely malnourished children with HIV, it was observed that early treatment with abacavir resulted in increased bioavailability and clearance rates compared to delayed treatment . This highlights the importance of personalized dosing strategies based on individual patient characteristics.
Comparative Data Table
Parameter | Abacavir | Abacavir 5'-beta-D-glucuronide | CBV-TP |
---|---|---|---|
Active/Inactive | Active | Inactive | Active |
Elimination Half-Life | 2.59 hours | Not applicable | 20.64 hours |
Bioavailability | Variable | Not applicable | High |
Major Pathway | UGT metabolism | N/A | N/A |
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O7/c21-20-24-16(23-9-2-3-9)11-17(25-20)26(7-22-11)10-4-1-8(5-10)6-32-19-14(29)12(27)13(28)15(33-19)18(30)31/h1,4,7-10,12-15,19,27-29H,2-3,5-6H2,(H,30,31)(H3,21,23,24,25)/t8-,10+,12+,13+,14-,15+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTDUQBKKUUVMK-OLMRCODSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)COC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384329-76-4 | |
Record name | Abacavir 5'-beta-D-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0384329764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ABACAVIR 5'-.BETA.-D-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2630IZQ0I0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.